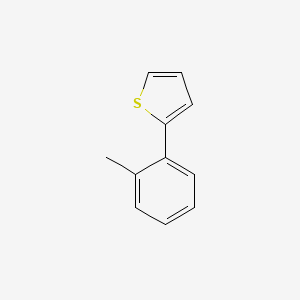

2-(2-メチルフェニル)チオフェン

概要

説明

“2-(2-Methylphenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of “2-(2-Methylphenyl)thiophene” is C11H10S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has a molecular mass of 84.14 g/mol, and its density is 1.051 g/ml . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

医薬品化学:抗血栓溶解剤

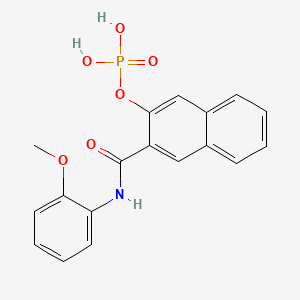

2-(2-メチルフェニル)チオフェン: 誘導体は、抗血栓溶解剤としての可能性を評価するために合成されています。 これらの化合物は、血栓症の治療法の開発において重要です。血栓症とは、血管内で血栓が形成される状態であり、脳卒中や心臓発作などの深刻な健康問題につながる可能性があります .

有機半導体

2-(2-メチルフェニル)チオフェンを含むチオフェン誘導体は、有機半導体の進歩に不可欠です。これらは、電子デバイスでの使用に適した半導体特性を持つ材料の開発に使用されます。 この分野におけるそれらの応用は、優れた電荷輸送特性によるものです .

有機発光ダイオード(OLED)

この化合物の構造特性により、OLEDの製造に適しています。 OLEDは、ディスプレイおよび照明技術で使用され、チオフェン誘導体は、より良い電子輸送と発光を可能にすることで、これらのデバイスの効率と性能に貢献します .

腐食防止剤

工業化学において、2-(2-メチルフェニル)チオフェンとその類似体は、腐食防止剤として機能します。 これらの化合物は、金属表面の腐食を防ぐか、最小限に抑えるため、さまざまな工業用途における金属部品の寿命を延ばすために不可欠です .

有機電界効果トランジスタ(OFET)

2-(2-メチルフェニル)チオフェンを含むチオフェンベースの分子は、OFETの開発に使用されています。 OFETは、柔軟性のある電子機器、センサー、および高性能、低コスト、柔軟な電子部品が必要とされるその他の用途に使用されるトランジスタの一種です .

抗炎症および抗菌特性

チオフェン誘導体は、抗炎症および抗菌効果を含む、さまざまな薬理学的特性を示します。 これは、さまざまな炎症性疾患や感染症を治療できる新しい薬剤の研究開発において、それらを有益なものにします .

作用機序

Target of Action

2-(2-Methylphenyl)thiophene is a thiophene-based compound. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties . For instance, some thiophene derivatives have been shown to exhibit anticancer properties, suggesting they may influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure

Result of Action

Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that 2-(2-methylphenyl)thiophene may exert a variety of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of thiophene derivatives .

実験室実験の利点と制限

One of the advantages of using 2-(2-Methylphenyl)thiophene in lab experiments is its ease of synthesis. Additionally, it exhibits good solubility in common organic solvents, making it easy to handle. However, one of the limitations of using 2-(2-Methylphenyl)thiophene is its relatively low stability, which may limit its use in certain experiments.

将来の方向性

There are several future directions for research on 2-(2-Methylphenyl)thiophene. One of the areas of interest is its potential as a building block for the synthesis of new biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Methylphenyl)thiophene and its potential applications in the fields of materials science and electronics. Furthermore, the development of new synthesis methods for 2-(2-Methylphenyl)thiophene may lead to the discovery of new compounds with improved properties.

Safety and Hazards

特性

IUPAC Name |

2-(2-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPZKSOVGFZLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393691 | |

| Record name | 2-(2-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99846-56-7 | |

| Record name | 2-(2-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)

![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)

![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)